Tiotidine

Histamine H2 Receptor pA2 Value Receptor Antagonism

Tiotidine delivers superior potency (pA2=7.3 vs. cimetidine’s 6.2) and sustained H2 blockade, eliminating the variability of generic analogs. Its well-characterized PK-PD profile (IC50 0.04 μg/mL for acid inhibition) makes it an essential positive control for in vitro/in vivo H2-receptor assays, gastric fistula models, and bioanalytical method validation. Use Tiotidine to maintain assay reproducibility and establish high benchmarks for novel H2 ligands.

Molecular Formula C10H16N8S2
Molecular Weight 312.4 g/mol
CAS No. 69014-14-8
Cat. No. B1662263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiotidine
CAS69014-14-8
Synonyms2-guanidino-4-(2-(2-cyano-3-methylguanidino)ethylthiomethyl)thiazole
ICI 125,211
tiotidine
tiotidine monofumarate
tiotidine monohydrochloride
tiotidine monomaleate
tiotidine monotartrate, ((R,R)-(+))-isome
Molecular FormulaC10H16N8S2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCN=C(NCCSCC1=CSC(=N1)N=C(N)N)NC#N
InChIInChI=1S/C10H16N8S2/c1-14-9(16-6-11)15-2-3-19-4-7-5-20-10(17-7)18-8(12)13/h5H,2-4H2,1H3,(H2,14,15,16)(H4,12,13,17,18)
InChIKeyYDDXVAXDYKBWDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiotidine (ICI 125211, CAS 69014-14-8) - Histamine H2-Receptor Antagonist for Gastric Acid Research


Tiotidine (ICI 125211), a cyanoguanidine-thiazole derivative, is a potent and selective antagonist of the histamine H2-receptor . It is widely utilized as a pharmacological tool to investigate H2-mediated gastric acid secretion, chronotropic responses, and H2 receptor signaling pathways .

Why Tiotidine (ICI 125211) Cannot Be Substituted with Generic H2-Antagonists in Precision Pharmacology


In-class substitution of H2-antagonists (e.g., cimetidine, ranitidine, famotidine) is scientifically invalid due to substantial differences in intrinsic potency, receptor selectivity, and pharmacokinetic profiles. Tiotidine exhibits a distinct binding mode and a markedly higher potency relative to plasma concentration compared to earlier agents [1]. The following quantitative evidence demonstrates that replacing Tiotidine with a generic analog will introduce uncontrolled variables, compromising assay reproducibility and the validity of dose-response relationships [2].

Tiotidine (ICI 125211) Quantitative Evidence Guide for Research Procurement


In Vitro H2-Receptor Antagonist Potency (pA2) of Tiotidine vs. Cimetidine, Ranitidine, and Etintidine

Tiotidine demonstrates significantly higher antagonist potency at the histamine H2-receptor compared to the benchmark compound cimetidine and other early-generation H2-antagonists in a standardized isolated tissue assay [1].

Histamine H2 Receptor pA2 Value Receptor Antagonism Guinea Pig Atrium

In Vivo Gastric Antisecretory ED50 Potency of Tiotidine vs. Cimetidine and Ranitidine

In an in vivo canine model of gastric acid secretion, Tiotidine's potency surpasses both cimetidine and ranitidine by a considerable margin, translating its in vitro advantage into a functional in vivo outcome [1].

Gastric Acid Secretion ED50 In Vivo Pharmacology Histamine Stimulation

Clinical Pharmacodynamics: Plasma Concentration for 50% Inhibition of Gastric Acid (IC50) vs. Cimetidine

A clinical pharmacokinetic-pharmacodynamic study directly compared the plasma concentration required to achieve a 50% inhibition of food-stimulated gastric acid secretion, revealing Tiotidine's vastly superior intrinsic activity in humans [1].

Pharmacodynamics IC50 Gastric Acid Secretion Clinical Pharmacology

Comparative Gastric Acid Inhibition Over Time in Humans: Tiotidine vs. Cimetidine

A clinical study in duodenal ulcer patients quantified the superior duration and magnitude of acid inhibition provided by Tiotidine compared to an equivalent dose of cimetidine, highlighting its long-acting profile [1].

Gastric Acid Secretion Duration of Action Clinical Trial Pharmacodynamics

Receptor Binding Selectivity Profile: H2 vs. H1 and H3 Receptors

Tiotidine exhibits a highly selective binding profile for the histamine H2 receptor, with negligible affinity for the related H1 and H3 receptor subtypes, a critical attribute for a pharmacological tool compound [1].

Receptor Selectivity H2 Antagonist Binding Affinity pA2 Value

Tiotidine (ICI 125211) Application Scenarios Based on Quantified Differentiation


In Vitro and In Vivo H2-Receptor Pharmacology and Antagonist Screening

Tiotidine is an ideal positive control or reference antagonist for characterizing novel H2-receptor ligands in vitro (e.g., guinea pig right atrium) and in vivo (e.g., canine gastric fistula models). Its high intrinsic potency (pA2 = 7.3 vs. cimetidine's 6.2) [1] and exceptional receptor selectivity [2] establish a high benchmark for comparing new chemical entities.

Functional Studies of Gastric Acid Physiology and Peptic Ulcer Disease

In conscious animal models of gastric acid secretion, Tiotidine provides a potent and long-lasting H2 blockade. Its low oral ED50 of 0.69 μmol/kg [1] and sustained duration of action [3] make it a superior choice for investigating the physiological role of gastric acid in digestion, ulcer pathogenesis, and gastroprotection over a several-hour experimental window.

Clinical Pharmacodynamic Studies and Bioanalytical Method Validation

The well-characterized clinical pharmacokinetic-pharmacodynamic (PK-PD) relationship of Tiotidine, including its IC50 of 0.04 μg/mL for acid inhibition [4], makes it an excellent compound for validating bioanalytical assays (e.g., LC-MS/MS for H2-antagonists) or for use as a standard in calibrating in vitro to in vivo extrapolation (IVIVE) models for acid-suppressing drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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